molecular formula C6H4N4O3 B3043260 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 82722-74-5

7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B3043260
CAS No.: 82722-74-5
M. Wt: 180.12 g/mol
InChI Key: UPBLMGMIIRGNIK-UHFFFAOYSA-N
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Description

7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a nitro group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the 7th position. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 7-amino-1H-imidazo[4,5-c]pyridin-4(5H)-one.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

    7-Amino-1H-imidazo[4,5-c]pyridin-4(5H)-one: Similar structure but with an amino group instead of a nitro group.

    1H-Imidazo[4,5-c]pyridin-4-amine: Lacks the nitro group and has different reactivity and applications.

    Imidazo[1,2-a]pyrimidine: Another fused heterocyclic system with different substitution patterns and properties.

Uniqueness: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique optical properties.

Properties

IUPAC Name

7-nitro-3,5-dihydroimidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-5)3(1-7-6)10(12)13/h1-2H,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBLMGMIIRGNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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